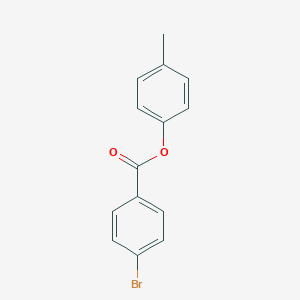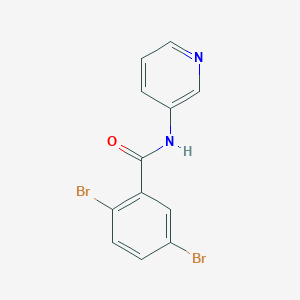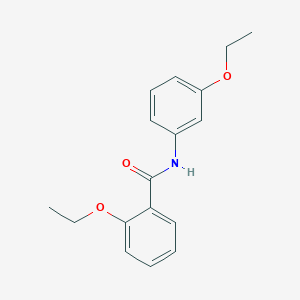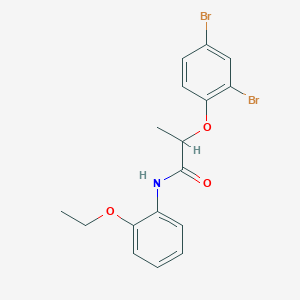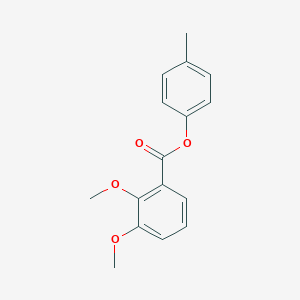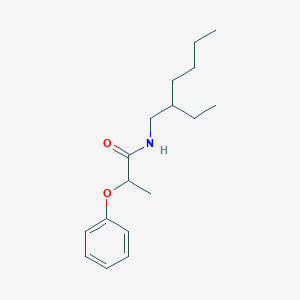
N-(2-ethylhexyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylhexyl)-2-phenoxypropanamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is a colorless, oily liquid that is effective against a wide variety of insects, including mosquitoes, ticks, and fleas. The purpose of
Mecanismo De Acción
The mechanism of action of N-(2-ethylhexyl)-2-phenoxypropanamide is not fully understood. It is believed that N-(2-ethylhexyl)-2-phenoxypropanamide works by interfering with the insect's sense of smell, making it difficult for the insect to locate its prey. N-(2-ethylhexyl)-2-phenoxypropanamide may also interfere with the insect's ability to detect carbon dioxide, which is one of the primary cues that insects use to locate their prey.
Biochemical and Physiological Effects
N-(2-ethylhexyl)-2-phenoxypropanamide has been shown to have a number of biochemical and physiological effects on insects. It can disrupt the insect's nervous system, causing paralysis and death. N-(2-ethylhexyl)-2-phenoxypropanamide can also interfere with the insect's metabolism, leading to a decrease in energy production and a decrease in overall activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethylhexyl)-2-phenoxypropanamide is a widely used insect repellent that is highly effective against a wide range of insects. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using N-(2-ethylhexyl)-2-phenoxypropanamide in lab experiments. For example, N-(2-ethylhexyl)-2-phenoxypropanamide can be toxic to some species of insects, which can make it difficult to study the effects of other chemicals on those insects. Additionally, N-(2-ethylhexyl)-2-phenoxypropanamide can be difficult to work with, as it is a highly volatile liquid that can evaporate quickly.
Direcciones Futuras
There are a number of future directions for research on N-(2-ethylhexyl)-2-phenoxypropanamide. One area of research is the development of new insect repellents that are more effective and less toxic than N-(2-ethylhexyl)-2-phenoxypropanamide. Another area of research is the study of the long-term effects of N-(2-ethylhexyl)-2-phenoxypropanamide exposure on human health and the environment. Finally, there is a need for more research on the mechanisms of action of N-(2-ethylhexyl)-2-phenoxypropanamide, including its effects on insect behavior and physiology.
Métodos De Síntesis
N-(2-ethylhexyl)-2-phenoxypropanamide is synthesized from 2-ethylhexanol and phenoxypropanoic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The product is then purified by distillation to obtain pure N-(2-ethylhexyl)-2-phenoxypropanamide.
Aplicaciones Científicas De Investigación
N-(2-ethylhexyl)-2-phenoxypropanamide is widely used in scientific research to study the behavior and physiology of insects. It is also used to develop new insect repellents and to test the efficacy of existing repellents. N-(2-ethylhexyl)-2-phenoxypropanamide has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas.
Propiedades
Fórmula molecular |
C17H27NO2 |
|---|---|
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
N-(2-ethylhexyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C17H27NO2/c1-4-6-10-15(5-2)13-18-17(19)14(3)20-16-11-8-7-9-12-16/h7-9,11-12,14-15H,4-6,10,13H2,1-3H3,(H,18,19) |
Clave InChI |
SAZYCQHKLUDYGT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C(C)OC1=CC=CC=C1 |
SMILES canónico |
CCCCC(CC)CNC(=O)C(C)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



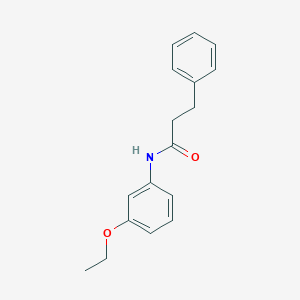
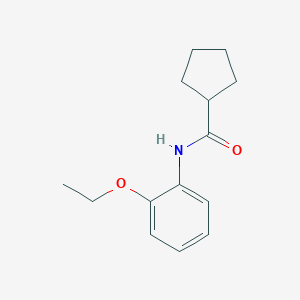
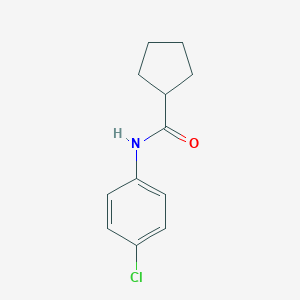
![N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290915.png)


